

In-Depth Technical Guide: Structure Elucidation of Methyl 4-pyrrolidin-1-ylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-pyrrolidin-1-ylbenzoate

Cat. No.: B142463

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Methyl 4-pyrrolidin-1-ylbenzoate**. It includes detailed experimental protocols for key analytical techniques, summarized quantitative data, and visualizations to aid in understanding the molecular structure and the workflow for its characterization.

Compound Overview

Methyl 4-pyrrolidin-1-ylbenzoate is an organic compound with the chemical formula $C_{12}H_{15}NO_2$. It features a central benzene ring substituted with a methyl ester group and a pyrrolidine ring at the para (4) position. This structure makes it a subject of interest in medicinal chemistry and materials science.

Chemical Structure:

Caption: Molecular Structure of **Methyl 4-pyrrolidin-1-ylbenzoate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-pyrrolidin-1-ylbenzoate** is provided below.

Property	Value
Molecular Formula	C ₁₂ H ₁₅ NO ₂
Molecular Weight	205.25 g/mol
Appearance	Solid
Melting Point	140 - 142 °C
IUPAC Name	methyl 4-(pyrrolidin-1-yl)benzoate
CAS Number	129414-26-2

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and literature-based spectroscopic data used for the structure elucidation of **Methyl 4-pyrrolidin-1-ylbenzoate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.89	d, J = 8.8 Hz	2H	Ar-H (ortho to -COOCH ₃)
6.54	d, J = 8.8 Hz	2H	Ar-H (ortho to -N(CH ₂) ₂)
3.83	s	3H	-COOCH ₃
3.32	t, J = 6.4 Hz	4H	-N-(CH ₂ -CH ₂) ₂
2.01	t, J = 6.4 Hz	4H	-N-(CH ₂ -CH ₂) ₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
167.2	-COOCH ₃
151.5	Ar-C (para to -COOCH ₃)
131.2	Ar-CH (ortho to -COOCH ₃)
118.9	Ar-C (ipso to -COOCH ₃)
111.0	Ar-CH (ortho to -N(CH ₂) ₂)
51.5	-COOCH ₃
47.5	-N-(CH ₂ -CH ₂) ₂
25.4	-N-(CH ₂ -CH ₂) ₂

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Method: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965-2850	Medium	C-H stretch (aliphatic)
1695	Strong	C=O stretch (ester)
1605, 1520	Strong	C=C stretch (aromatic)
1275	Strong	C-O stretch (ester)
1170	Strong	C-N stretch (aromatic amine)

Mass Spectrometry (MS) Data

Ionization Method: Electrospray Ionization (ESI)

m/z	Relative Intensity (%)	Assignment
206.1176	100	[M+H] ⁺ (Molecular Ion)
174.0917	45	[M+H - CH ₃ OH] ⁺
146.0968	60	[M+H - COOCH ₃] ⁺
70.0651	30	[C ₄ H ₈ N] ⁺ (Pyrrolidinyl fragment)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the chemical structure.

Materials:

- NMR Spectrometer (e.g., 400 MHz)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl₃) with 0.03% TMS
- **Methyl 4-pyrrolidin-1-ylbenzoate** sample
- Pipettes and vials

Procedure:

- Sample Preparation: Weigh approximately 5-10 mg of **Methyl 4-pyrrolidin-1-ylbenzoate** into a clean, dry vial.
- Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
- Transfer the solution to an NMR tube using a pipette.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
 - Acquire the ^{13}C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and reference the chemical shifts to the TMS signal (0.00 ppm for ^1H) or the residual solvent peak (77.16 ppm for CDCl_3 in ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- FT-IR Spectrometer
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- Potassium Bromide (KBr), spectroscopy grade, dried
- Spatula and weighing paper

- **Methyl 4-pyrrolidin-1-ylbenzoate** sample

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
 - Gently mix and then thoroughly grind the sample and KBr together for several minutes to obtain a fine, homogeneous powder.
 - Transfer the powder to the pellet-forming die.
 - Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
- Background Spectrum Acquisition: Run a background scan with an empty sample compartment to measure the spectrum of the ambient environment.
- Sample Spectrum Acquisition:
 - Place the KBr pellet into the sample holder.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Analysis: The spectrometer software will automatically generate the final absorbance or transmittance spectrum. Identify and label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- Mass Spectrometer with an ESI source
- HPLC-grade methanol or acetonitrile

- Syringe pump and sample vials
- **Methyl 4-pyrrolidin-1-ylbenzoate** sample

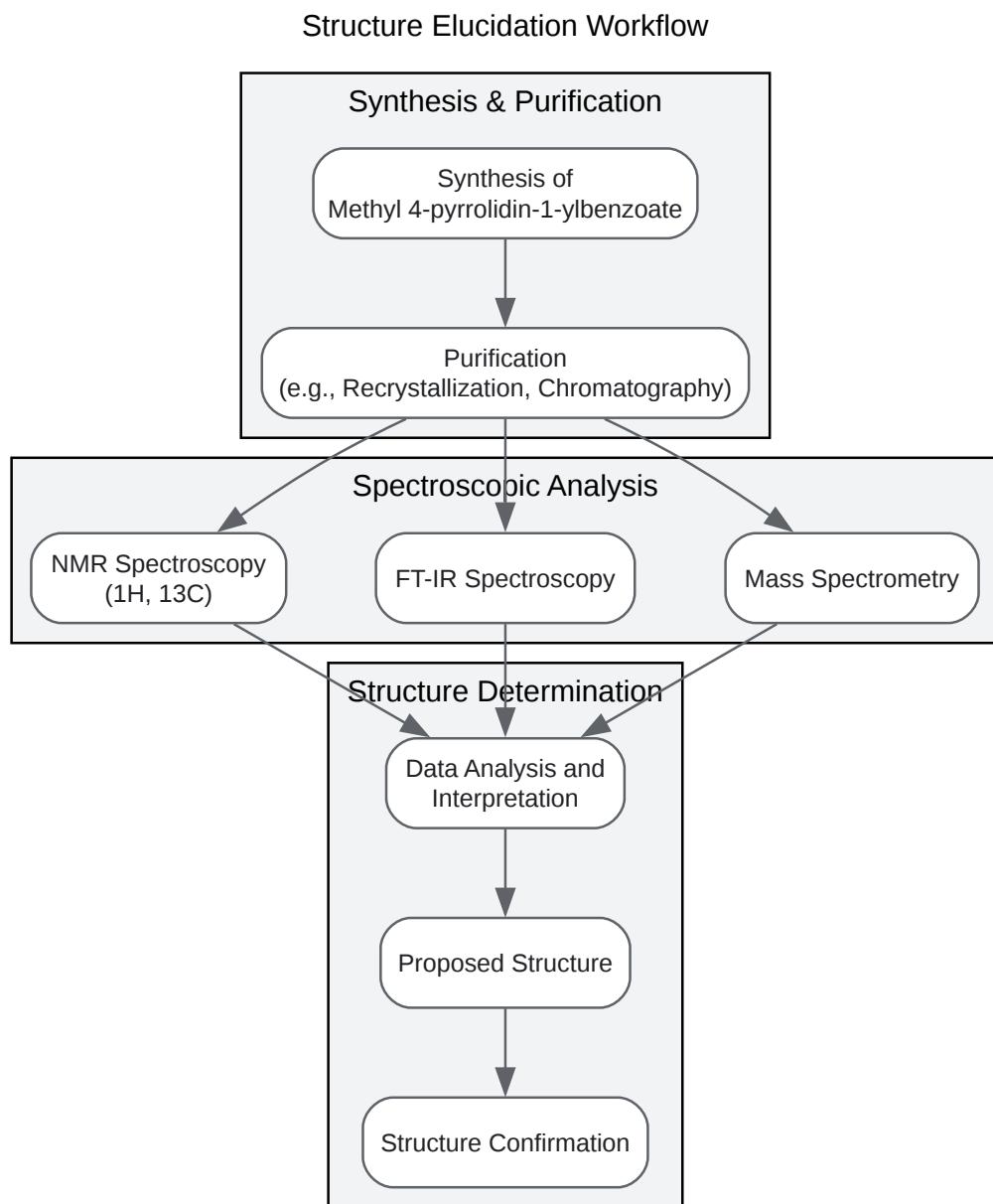
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g/mL}$) in methanol or acetonitrile.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution.
 - Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$) and major fragment ions. Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.

Visualizations

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound like **Methyl 4-pyrrolidin-1-ylbenzoate**.



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Caption: Workflow for the synthesis, purification, and structure elucidation of **Methyl 4-pyrrolidin-1-ylbenzoate**.

Disclaimer: The spectroscopic data presented in this guide is based on predictions and data from structurally similar compounds due to the limited availability of published experimental data for **Methyl 4-pyrrolidin-1-ylbenzoate**. This information is intended for educational and research purposes.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com